1,5-Dichloro-2-ethoxy-3-propoxybenzene

Description

Contextualization within Aromatic Chemistry Research

The study of polysubstituted benzene (B151609) ethers is a specialized area within aromatic chemistry that builds upon fundamental principles of electrophilic aromatic substitution and nucleophilic aromatic substitution. The interplay of various substituents on the benzene ring governs the reactivity and regioselectivity of further chemical transformations, making these compounds fascinating subjects for investigating reaction mechanisms and testing synthetic methodologies. The precise arrangement of different functional groups allows for the exploration of intricate electronic effects, such as resonance and induction, and their impact on molecular properties and reactivity.

Significance of Halogenated and Alkoxylated Benzene Scaffolds in Synthetic and Mechanistic Studies

The presence of both halogen and alkoxy substituents on a benzene ring, as seen in 1,5-Dichloro-2-ethoxy-3-propoxybenzene, creates a scaffold of significant interest in synthetic and mechanistic studies. Halogens, typically ortho, para-directing yet deactivating, and alkoxy groups, which are activating and ortho, para-directing, present a competitive and often complex directing effect in electrophilic aromatic substitution reactions. This complexity provides a rich platform for studying the subtleties of substituent effects and for developing selective synthetic methods. Furthermore, the carbon-halogen and carbon-oxygen bonds offer sites for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Challenges in the Synthesis and Comprehensive Characterization of Complex Polysubstituted Aromatic Compounds

The synthesis of asymmetrically polysubstituted aromatic compounds like this compound is often a non-trivial endeavor. Key challenges include:

Regiocontrol: Achieving the desired substitution pattern on the benzene ring can be difficult due to the competing directing effects of the existing substituents. A multi-step synthesis is often required, carefully choosing the order of substituent introduction to achieve the target isomer.

Steric Hindrance: The presence of multiple substituents can sterically hinder the approach of reagents to adjacent positions on the ring, potentially leading to lower reaction yields or unexpected products.

Purification: The reaction mixtures often contain a variety of isomers and byproducts, making the isolation and purification of the desired compound challenging.

Comprehensive characterization of such complex molecules is crucial to confirm their structure and purity. This typically involves a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as the C-O-C ether linkages and C-Cl bonds.

Chemical Compound Data

| Compound Name |

| This compound |

| Benzene |

IUPAC Name: this compound

CAS Registry Number: 1881321-53-4

Molecular Formula: C₁₁H₁₄Cl₂O₂

Below is a table of its key physicochemical properties, which are calculated or predicted based on its structure, as experimental data is not publicly documented.

| Property | Value |

| Molecular Weight | 249.13 g/mol |

| Molecular Formula | C₁₁H₁₄Cl₂O₂ |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. |

| Boiling Point | Estimated to be in the range of 250-350 °C. |

| Melting Point | Not available. |

| Solubility | Predicted to be insoluble in water and soluble in organic solvents. |

| Density | Estimated to be greater than 1.0 g/cm³. |

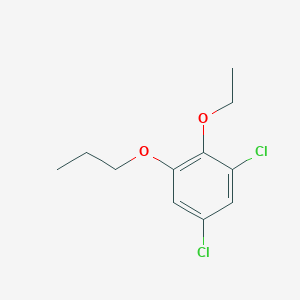

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-ethoxy-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O2/c1-3-5-15-10-7-8(12)6-9(13)11(10)14-4-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKJCLGXTRJILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)Cl)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 1,5 Dichloro 2 Ethoxy 3 Propoxybenzene

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are indispensable tools for understanding the electronic structure and properties of molecules like 1,5-dichloro-2-ethoxy-3-propoxybenzene. These computational techniques provide insights into molecular geometry, energy, and orbital distributions, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or def2-TZVP), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface of the molecule. This is achieved by iteratively adjusting the atomic coordinates until the forces on each atom are close to zero.

The substitution pattern of this compound, with its bulky ethoxy and propoxy groups, will likely lead to some distortion from a perfectly planar benzene (B151609) ring to alleviate steric strain. DFT can precisely quantify this distortion. researchgate.net The final optimized geometry corresponds to the most probable structure of the molecule in the gas phase at 0 Kelvin.

Analysis of Molecular Orbitals (HOMO, LUMO) and their Role in Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comwikipedia.org

Computational Assessment of Substituent Effects on the Aromatic Ring System

The presence of chloro, ethoxy, and propoxy substituents significantly modifies the electronic properties of the benzene ring in this compound. Computational methods allow for a quantitative assessment of these effects.

Application of Hammett Constant Correlations in Predicting Reactivity Parameters

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. viu.ca It relates reaction rates and equilibrium constants for many reactions involving substituted benzene derivatives. viu.ca The Hammett constant, σ, quantifies the electronic effect of a substituent. researchgate.net Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. researchgate.net

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| Chloro (-Cl) | 0.23 | 0.37 |

| Ethoxy (-OCH2CH3) | -0.24 | 0.12 |

| Propoxy (-OCH2CH2CH3) | -0.25 | 0.12 |

Data sourced from various compilations of Hammett constants. pitt.edustenutz.eu

The positions of the substituents are crucial. The two chlorine atoms are meta to each other, and the alkoxy groups are in the remaining positions. The cumulative effect on the reactivity of the ring towards electrophilic or nucleophilic substitution can be predicted by analyzing the interplay of these substituent effects.

Disentangling Inductive and Resonance Effects of Chlorine and Alkoxy Groups on Electron Density

Substituent effects can be broken down into inductive and resonance effects. The inductive effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. The resonance effect involves the delocalization of pi electrons.

Alkoxy Groups (Ethoxy and Propoxy): The oxygen atom in the alkoxy groups is more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can strongly delocalize into the pi-system of the benzene ring, leading to a significant electron-donating resonance effect (+R). For alkoxy groups, the resonance effect is generally stronger than the inductive effect, making them net electron-donating groups.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these effects by examining the electron density distribution and orbital interactions within the molecule.

Thermodynamic and Kinetic Studies via Computational Modeling

Computational modeling is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving substituted benzenes. nih.govnih.gov

For this compound, computational methods can be used to calculate key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy. nih.gov These values provide information about the stability of the molecule.

Kinetic studies can be performed by modeling reaction pathways. For example, the mechanism of electrophilic aromatic substitution on the this compound ring can be investigated. By calculating the energies of the reactants, transition states, and products, the activation energy and reaction rate can be determined. nih.gov This allows for the prediction of the most likely sites of reaction on the aromatic ring. The combined electronic and steric effects of the chloro and alkoxy substituents will direct incoming electrophiles to specific positions.

Elucidation of Potential Reaction Pathways and Transition State Geometries

Understanding the potential reaction pathways of this compound is crucial for predicting its chemical reactivity. Computational methods allow for the mapping of the potential energy surface for a given reaction, identifying the low-energy paths from reactants to products. These paths proceed via a transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of this transition state are critical parameters that determine the reaction rate.

For aromatic compounds, two of the most fundamental reaction types are electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr): In an SEAr reaction, an electrophile attacks the electron-rich benzene ring. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Computational studies can model the formation of this intermediate and the subsequent deprotonation step. The transition state for the formation of the sigma complex is the rate-determining step. Its geometry resembles the sigma complex itself, in accordance with the Hammond-Leffler postulate.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is relevant when the aromatic ring is substituted with strong electron-withdrawing groups, such as the two chlorine atoms in the target molecule. In this pathway, a nucleophile attacks a carbon atom bearing a leaving group (in this case, a chloride ion). This addition step is typically rate-determining and leads to the formation of a high-energy carbanionic intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group restores the aromaticity of the ring.

Theoretical calculations can provide the activation energies (ΔE‡) for these pathways. By comparing the activation energies for different potential reactions, the most likely pathway can be identified. For instance, a hypothetical DFT study might compare the nitration (an SEAr reaction) with methoxide (B1231860) substitution (an SNAr reaction).

| Reaction Type | Reagent | Potential Pathway | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Feasibility |

|---|---|---|---|---|

| Electrophilic Substitution (SEAr) | NO₂+ | Nitration at C4 | 18.5 | Feasible under standard nitrating conditions |

| Electrophilic Substitution (SEAr) | NO₂+ | Nitration at C6 | 17.9 | Most favorable electrophilic pathway |

| Nucleophilic Substitution (SNAr) | CH₃O⁻ | Substitution at C1 | 24.8 | Requires forcing conditions (high temperature/pressure) |

| Nucleophilic Substitution (SNAr) | CH₃O⁻ | Substitution at C5 | 24.5 | Slightly more favorable nucleophilic pathway |

Prediction of Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In substituted benzenes, the existing substituents dictate the position of attack for incoming reagents. The interplay between the inductive and resonance effects of the chloro, ethoxy, and propoxy groups on the benzene ring governs this selectivity.

Ethoxy and Propoxy Groups: These are alkoxy groups, which are strongly activating and ortho, para-directing. They are activating because the oxygen atom can donate a lone pair of electrons into the ring via resonance, stabilizing the positive charge in the sigma complex of an electrophilic attack. This resonance effect is strongest at the ortho and para positions and outweighs their electron-withdrawing inductive effect.

Chloro Groups: Halogens are deactivating yet ortho, para-directing. They are deactivating due to their strong inductive electron withdrawal. However, they can also donate a lone pair via resonance, which directs incoming electrophiles to the ortho and para positions.

Regioselectivity in Electrophilic Aromatic Substitution: The available positions for electrophilic attack are C4 and C6.

Attack at C4: This position is ortho to the propoxy group (activating) and para to the ethoxy group (activating). It is also meta to both chlorine atoms (less deactivating).

Attack at C6: This position is ortho to the ethoxy group (activating) and para to one chlorine atom.

The combined activating effect of two alkoxy groups strongly directs incoming electrophiles. The position that benefits from the most powerful resonance stabilization of the resulting sigma complex will be the major product. Computational models predict regioselectivity by calculating the relative energies of the transition states or the intermediates for attack at each possible position. The pathway with the lowest energy barrier is the most favored. Given the steric hindrance from the propoxy group, attack at C6, which is ortho to the less bulky ethoxy group, may be slightly favored over attack at C4.

Regioselectivity in Nucleophilic Aromatic Substitution: Nucleophilic attack will occur at the carbon atoms bearing the leaving groups, C1 and C5. The rate of SNAr reactions is enhanced by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

Attack at C1: The resulting negative charge would be stabilized by the adjacent chlorine at C5 and the ortho ethoxy group.

Attack at C5: The resulting negative charge would be stabilized by the adjacent chlorine at C1 and the ortho propoxy group.

The electronic stabilization provided by the substituents at each position is very similar. The primary difference arises from the steric environment. Computational analysis of the transition state energies for nucleophilic attack at C1 versus C5 would likely show only a small energy difference, suggesting that a mixture of products could be formed. The relative energies of the Meisenheimer complex intermediates at each position provide a reliable indicator of the kinetic product distribution.

Mechanistic and Reactivity Studies of 1,5 Dichloro 2 Ethoxy 3 Propoxybenzene

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The outcome of such reactions is profoundly influenced by the electronic nature of the substituents attached to the aromatic ring.

The reactivity of the benzene ring in 1,5-dichloro-2-ethoxy-3-propoxybenzene toward electrophiles is modulated by the competing electronic contributions of its substituents.

Deactivating Influence of Chloro Groups: The two chlorine atoms are electronegative and withdraw electron density from the benzene ring via the inductive effect (-I effect). This effect deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.

Activating Influence of Alkoxy Groups: In contrast, the ethoxy and propoxy groups are classified as activating groups. youtube.com The oxygen atom of an alkoxy group can donate a lone pair of electrons to the aromatic system through resonance (+R effect). youtube.combyjus.com This donation of electron density increases the nucleophilicity of the benzene ring, thereby activating it towards electrophilic attack. youtube.combyjus.com

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the directing influence of the existing substituents.

Alkoxy Groups as Ortho, Para-Directors: The ethoxy and propoxy groups are strong ortho, para-directors, meaning they preferentially direct incoming electrophiles to the positions ortho and para to themselves. youtube.combyjus.com

Chloro Groups as Ortho, Para-Directors: Chlorine atoms, while deactivating, are also ortho, para-directors.

In the case of this compound, the positions ortho and para to the activating alkoxy groups are already occupied by other substituents. The only available positions for substitution are at C4 and C6. The cumulative directing effects of all four substituents would need to be carefully evaluated to predict the major product of an electrophilic substitution reaction.

The reactivity of this compound in electrophilic aromatic substitution can be contextually understood by comparing it with other relevant benzene derivatives.

Comparative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituent Effects | Predicted Relative Reactivity |

|---|---|---|

| Benzene | Unsubstituted | Standard |

| Anisole (Methoxybenzene) | One strong activating group (+R > -I) | More reactive than benzene |

| 1,3-Dichlorobenzene | Two deactivating groups (-I > +R) | Less reactive than benzene |

| This compound | Two activating (+R > -I) and two deactivating (-I > +R) groups | Less reactive than benzene and anisole; likely more reactive than 1,3-dichlorobenzene |

Nucleophilic Aromatic Substitution (NAS) Reactivity

Aromatic rings that are substituted with potent electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS), a reaction pathway that is not typically observed for electron-rich aromatic systems like benzene.

The presence of two electron-withdrawing chloro groups on the aromatic ring of this compound suggests its potential to undergo nucleophilic aromatic substitution. youtube.com These groups can help to stabilize the anionic intermediate, known as a Meisenheimer complex, which is a key feature of the SNAr mechanism. youtube.com

For a successful nucleophilic aromatic substitution, a strong nucleophile and often elevated temperatures are required. youtube.com The reaction would proceed by the displacement of one of the chlorine atoms. It is important to note that the electron-donating alkoxy groups would likely exert a disfavoring effect on this reaction by destabilizing the negatively charged intermediate.

Reactivity of Alkoxy Side Chains in Substituted Benzene Ethers

The ethoxy and propoxy side chains appended to the benzene ring in this compound possess their own characteristic reactivity.

Ether Cleavage: A characteristic reaction of aryl alkyl ethers is the cleavage of the ether linkage. This is commonly accomplished using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction typically proceeds through an SN1 or SN2 mechanism on the alkyl group, yielding a phenol (B47542) and the corresponding alkyl halide.

Side-Chain Oxidation: While the aromatic ring is generally resistant to oxidation, the alkyl portions of the alkoxy groups could potentially be oxidized under forcing conditions, although this is a less common transformation compared to the oxidation of alkyl chains directly bonded to the ring. themasterchemistry.comlibretexts.org

Benzylic Reactivity: The term "benzylic" typically refers to a carbon atom directly attached to a benzene ring. For alkoxy groups, the oxygen atom is in the benzylic position. While direct reactions at this oxygen are not standard, the C-H bonds of the alkyl groups could be susceptible to radical halogenation, although this is generally less facile than for alkylbenzenes. libretexts.org

Potential for Radical Reactions and Side-Chain Modifications in Related Compounds

The halogenated aromatic core of this compound, along with its ether side-chains, presents several possibilities for radical reactions and modifications. While direct studies on this compound are lacking, the behavior of related substituted dihalobenzenes and ethers provides valuable insights. For instance, dihalo-substituted dibenzopentalenes can be synthesized and subsequently transformed via reactions like Sonogashira and Suzuki-Miyaura couplings, indicating the potential for C-C bond formation at the halogenated sites under appropriate catalytic conditions. nih.gov

Furthermore, the ether side-chains could potentially undergo radical-mediated processes. For example, photoinduced electron transfer (PET) has been utilized to trigger radical cascade cyclizations in silyl (B83357) enol ethers, leading to the formation of complex polycyclic structures. researchgate.net This suggests that under photolytic conditions, the ethoxy and propoxy groups of this compound could be susceptible to radical generation and subsequent reactions.

Intramolecular Rearrangements and Cyclization Potential

The arrangement of substituents in this compound offers the potential for various intramolecular rearrangements and cyclization reactions, analogous to well-documented transformations in similar aromatic ethers.

Photoinduced Electron Transfer (PET) Induced Cyclizations in Related Oxime Ethers

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor, generating a charge-separated state. wikipedia.org This principle has been effectively applied to induce cyclization reactions in various organic molecules.

A pertinent analogy can be drawn from the PET-induced cyclization of 2'-arylbenzaldehyde oxime ethers. In these systems, irradiation in the presence of a photosensitizer, such as 9,10-dicyanoanthracene, initiates an electron transfer. nih.gov This is followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether, leading to the formation of phenanthridines. nih.gov Mechanistic studies, including Hammett plot analysis, have revealed that the charge distribution in the radical cation intermediate is crucial for the efficiency of the cyclization. nih.gov

The key steps in the PET-induced cyclization of 2'-arylbenzaldehyde oxime ethers are:

Photoexcitation of the sensitizer.

Electron transfer from the oxime ether to the excited sensitizer, forming a radical cation.

Intramolecular nucleophilic attack of the aryl ring onto the nitrogen atom.

Subsequent steps to yield the final phenanthridine (B189435) product.

This methodology provides a regiospecific route to substituted phenanthridines and highlights the potential for similar PET-induced cyclizations in other suitably designed aromatic ethers. nih.gov

Substituent Effects on Aromatic Systems: a Case Study of 1,5 Dichloro 2 Ethoxy 3 Propoxybenzene

Synergistic and Antagonistic Electronic Effects of Chlorine, Ethoxy, and Propoxy Groups

Ethoxy and Propoxy Groups: The alkoxy groups (-OCH2CH3 and -OCH2CH2CH3) at the C2 and C3 positions behave differently. The oxygen atom directly attached to the ring is highly electronegative, exerting an inductive withdrawing effect (-I). youtube.com Conversely, the lone pairs on the oxygen atoms participate strongly in p-π conjugation with the aromatic ring, leading to a powerful electron-donating resonance effect (+R). libretexts.orgdoubtnut.com This resonance donation significantly increases the electron density at the ortho and para positions relative to the alkoxy group. libretexts.org In the case of alkoxy groups, the +R effect dominates over the -I effect, making them potent activating groups. lasalle.edulibretexts.org

In 1,5-dichloro-2-ethoxy-3-propoxybenzene, these effects are combined. The two chlorine atoms work synergistically to withdraw electron density via induction. The ethoxy and propoxy groups also have a cooperative +R effect, pushing electron density into the ring. This creates a complex electronic landscape where the deactivating inductive pull of all four substituents is counteracted by the powerful resonance donation from the two alkoxy groups. The net result is an electron-rich aromatic ring, but with a highly polarized electron distribution.

Quantitative Analysis of Electronic Influence (e.g., through Computational Metrics and Hammett Parameters)

To quantify the electronic influence of substituents, physical organic chemistry employs various experimental and computational tools, including Hammett parameters and theoretical metrics.

Hammett Parameters: The Hammett equation is a widely used linear free-energy relationship that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com The substituent constant, sigma (σ), is a measure of the electronic-donating or withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. researchgate.net

While Hammett constants are strictly defined for meta- and para-substituents, they provide a valuable framework for understanding electronic effects. wikipedia.org The table below lists the Hammett constants (σ_meta and σ_para) for the substituents present in the target molecule.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Chlorine (-Cl) | 0.37 | 0.23 |

| Ethoxy (-OCH2CH3) | 0.12 | -0.24 |

| Propoxy (-OCH2CH2CH3) | ~0.1 | ~-0.25 |

| (Note: Propoxy values are estimated to be similar to ethoxy.) |

The positive σ values for chlorine confirm its electron-withdrawing character. The negative σ_para value for the ethoxy group highlights its strong resonance donation in the para position, while the positive σ_meta value reflects the dominance of its inductive effect at the meta position.

Computational Metrics: Modern computational chemistry provides powerful tools for analyzing electronic structure.

Core-Electron Binding Energies (CEBEs): Density Functional Theory (DFT) can be used to calculate the binding energies of core electrons. oup.comoup.com Changes in these energies, or "CEBE shifts," upon substitution correlate well with Hammett constants and provide a direct measure of the electron density at specific carbon atoms within the ring. oup.comoup.com For the target molecule, the carbon atoms bonded to the alkoxy groups would be expected to have lower CEBEs (indicating higher electron density) compared to those bonded to the chlorine atoms.

Steric Hindrance and Conformational Effects from Bulky Alkoxy Groups

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between them when they are in close proximity. wikipedia.org In this compound, the adjacent ethoxy and propoxy groups are sources of significant steric hindrance.

The ethoxy and propoxy groups are relatively bulky. To minimize steric repulsion between their alkyl chains, they will adopt specific conformations. The rotational freedom around the C-O bonds of the alkoxy groups is restricted. It is likely that the ethyl and propyl chains will orient themselves away from each other to reduce steric strain. libretexts.orgmsu.edu This steric hindrance can cause distortions in the bond angles of the benzene (B151609) ring from the ideal 120°.

Impact on Aromaticity and Overall Electron Density Distribution in the Benzene Ring

Aromaticity is a key property of benzene, characterized by its planar structure, cyclic delocalized π-electron system, and enhanced stability. Substituents can modulate the degree of aromaticity.

The competing electronic effects in this compound lead to a highly polarized electron density distribution. The strong +R effect of the ethoxy and propoxy groups significantly increases the π-electron density of the ring, while the -I effect of all substituents withdraws σ-electron density.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A value close to 1 indicates high aromaticity. acs.org The push-pull nature of the substituents might cause some deviation from ideal bond lengths, potentially leading to a slightly reduced HOMA value compared to unsubstituted benzene.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A more negative NICS value generally corresponds to stronger aromaticity. nih.govresearchgate.net Electron-donating groups tend to increase the ring current and thus make the NICS value more negative, suggesting that the alkoxy groups in the target molecule would enhance this magnetic aspect of aromaticity.

While the substituents introduce electronic perturbations, the fundamental aromatic character of the benzene ring is preserved. stackexchange.com However, the electron density is not uniformly distributed. The positions ortho and para to the powerful electron-donating alkoxy groups (specifically C4 and C6) will be highly activated and electron-rich. The presence of the chlorine atoms and the meta-directing nature of the inductive effects will further modulate this distribution, creating a unique pattern of reactivity across the aromatic ring. acs.orgquora.com

Future Research Directions and Advanced Methodologies

Development of Novel and Efficient Synthetic Pathways for Highly Substituted Aryl Ethers

The traditional synthesis of highly substituted aryl ethers often involves multi-step processes that can be inefficient and generate significant waste. The Williamson ether synthesis, a cornerstone of organic chemistry, has been a primary method, but modern advancements are paving the way for more efficient and "green" alternatives.

Recent research has focused on developing catalytic versions of the Williamson ether synthesis (CWES) that can operate at high temperatures (above 300°C) using weak alkylating agents like alcohols and carboxylic acid esters. acs.orgresearchgate.net This approach significantly boosts the alkylating power of these otherwise weak agents and avoids the production of salt by-products. acs.orgresearchgate.net For a molecule like 1,5-Dichloro-2-ethoxy-3-propoxybenzene, this could mean a more direct coupling of the dichlorohydroquinone precursor with ethanol (B145695) and propanol (B110389) derivatives under catalytic conditions, potentially streamlining the synthesis. Selectivity values of up to 99% have been achieved in related systems. acs.orgresearchgate.net

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful strategy. Methods such as the Copper-catalyzed Chan-Lam coupling and Ullmann coupling are continually being improved. organic-chemistry.org The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen), has been shown to improve the efficiency of copper-catalyzed cross-coupling of aryl halides with a wide array of alcohols under relatively mild conditions. organic-chemistry.org For complex substrates, palladium-catalyzed reactions using biaryl phosphine (B1218219) ligands have enabled the efficient coupling of (hetero)aryl chlorides with secondary alcohols. organic-chemistry.org Metal-free approaches are also emerging, utilizing diaryliodonium salts for the O-arylation of alcohols, which could provide an alternative pathway for constructing the ether linkages in the target molecule. organic-chemistry.org

A comparison of potential catalytic systems for aryl ether synthesis is presented below.

| Catalytic System | Coupling Partners | Conditions | Advantages |

| Catalytic Williamson Ether Synthesis (CWES) | Phenols & Alcohols/Esters | >300°C, Homogeneous | Uses low-cost agents, avoids salt waste. acs.orgresearchgate.net |

| Copper-Catalyzed Coupling (Ullmann/Chan-Lam) | Aryl Halides & Alcohols | Mild to High Temp. | Good functional group tolerance. organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Chlorides & Secondary Alcohols | Mild Conditions | High efficiency for challenging substrates. organic-chemistry.org |

| Metal-Free Arylation | Alcohols & Diaryliodonium Salts | Mild, Metal-Free | Avoids transition metal catalysts. organic-chemistry.org |

These novel pathways offer promising avenues for a more direct, efficient, and sustainable synthesis of this compound, overcoming the limitations of traditional, lengthy synthetic routes.

Application of Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Transient Species

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques allow for the real-time monitoring of reactions and the identification of short-lived intermediates that are invisible to standard analytical methods. southampton.ac.uk

For the synthesis of complex aryl ethers, techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy could provide profound insights into molecular interactions and structural changes during the reaction. numberanalytics.com TRIR spectroscopy, by probing the vibrational modes of molecules on ultrafast timescales, can help elucidate detailed reaction mechanisms and kinetics. numberanalytics.com This would be invaluable for understanding the precise sequence of bond-forming events in catalytic cycles.

The coupling of spectroscopic methods with other techniques, known as hyphenated methods (e.g., chromatography-IR spectroscopy), allows for the analysis of complex reaction mixtures to identify intermediates and by-products. numberanalytics.com Furthermore, in situ high-pressure infrared spectroscopy and NMR spectroscopy have been successfully used to study homogeneously catalyzed reactions, identifying key organometallic intermediates and clarifying the role of various species in the catalytic process. researchgate.net Applying these techniques to the synthesis of this compound would enable researchers to observe the formation of catalytic complexes and transient species directly, leading to a more rational optimization of reaction conditions.

Advanced Computational Studies for Exploring Complex Reaction Landscapes and Predicting Unforeseen Reactivity

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the detailed exploration of reaction mechanisms, transition states, and potential energy surfaces, providing insights that are often difficult to obtain experimentally. nih.gov

For a molecule like this compound, computational studies can be used to model the transmission of electronic substituent effects through the benzene (B151609) framework. nih.gov Research on substituted biphenyls has shown that it is possible to establish quantitative relationships between molecular geometry and the electron density distribution, which governs reactivity. nih.gov By calculating the structures and energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction landscape for a proposed synthetic route.

This predictive power allows for the in silico screening of different catalysts, ligands, and reaction conditions to identify the most promising candidates before any experimental work is undertaken. It can help predict regioselectivity in aromatic substitution reactions and rationalize unexpected outcomes. nih.gov Such computational foresight can save significant time and resources in the development of efficient synthetic pathways for complex aromatic systems.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding the Design of Complex Aromatic Systems

In the context of synthesizing substituted aromatic compounds, ML models have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.orgdntb.gov.uarsc.org For instance, a model using quantum mechanics descriptors as input can predict the reactive site of an electrophilic aromatic substitution with an accuracy of up to 93%. acs.orgresearchgate.net Another model, RegioML, uses atomic charges combined with a gradient boosting machine to predict regioselectivities for bromination reactions. rsc.org Such tools could be invaluable in planning the late-stage functionalization of a scaffold like 1,5-dichloro-dihydroxy-propoxybenzene.

Q & A

Q. What are the recommended synthetic routes for 1,5-Dichloro-2-ethoxy-3-propoxybenzene, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves sequential nucleophilic aromatic substitution (SNAr) reactions. Begin by substituting chlorine atoms at positions 1 and 5 with ethoxy and propoxy groups under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency depends on:

- Temperature : Elevated temperatures (80–120°C) enhance nucleophilicity but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states for SNAr .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve etherification rates .

Monitor progress via TLC or GC-MS to optimize stoichiometry and reaction time.

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to food, beverages, or reactive agents (e.g., strong acids/bases) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste per EPA guidelines .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in halogenated benzene derivatives like this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Use -DEPT and -COSY to assign substituent positions. Chlorine atoms induce deshielding in adjacent carbons (~125–135 ppm for C-Cl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Cl has a 3:1 / ratio).

- X-ray Crystallography : Resolve crystal packing effects and verify bond angles/planarity, especially if steric hindrance from propoxy groups is suspected .

Q. How can researchers address contradictions in reactivity data for halogenated benzene derivatives during substitution reactions?

- Methodological Answer : Systematic approaches include:

- Control Experiments : Replicate reactions under varying conditions (solvent, temperature, catalyst) to isolate variables causing discrepancies .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., para vs. meta substitution) and compare with experimental outcomes .

- Cross-Referencing : Compare kinetic data with structurally analogous compounds (e.g., 1,3,5-Trichloro-2-ethoxybenzene) to identify trends in activating/deactivating effects .

Q. What experimental design considerations are critical for studying the oxidative degradation pathways of this compound?

- Methodological Answer :

- Oxidant Selection : Use H₂O₂/UV for mild oxidation or KMnO₄/H₂SO₄ for aggressive cleavage. Monitor intermediates via LC-MS .

- Product Isolation : Employ SPE (solid-phase extraction) with C18 columns to separate polar degradation products (e.g., quinones, carboxylic acids) .

- Stability Testing : Conduct accelerated aging studies (40–60°C, 75% RH) to simulate environmental degradation and identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.